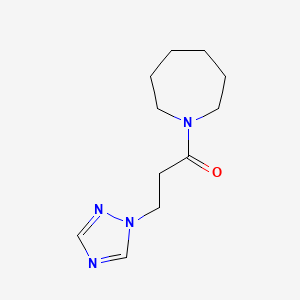
N-benzyl-N,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N,6-dimethylpyridine-3-carboxamide, also known as DMBC, is a chemical compound that belongs to the family of pyridine carboxamides. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and acetone. DMBC has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-benzyl-N,6-dimethylpyridine-3-carboxamide is not fully understood. However, it is believed to exert its effects by interacting with specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. In addition to its inhibitory effects on enzymes and receptors, this compound has been shown to possess antioxidant properties. It has also been reported to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N,6-dimethylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a variety of organic solvents, which makes it easy to work with in the lab. However, this compound has some limitations as well. It has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N,6-dimethylpyridine-3-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's inhibitory effects on acetylcholinesterase and monoamine oxidase make it a promising candidate for the development of new drugs for these conditions. Another area of interest is its potential anticancer properties. This compound has been shown to inhibit the growth of several types of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
N-benzyl-N,6-dimethylpyridine-3-carboxamide can be synthesized through a multi-step reaction process starting from 3-cyanopyridine. The first step involves the reduction of 3-cyanopyridine to 3-aminopyridine using sodium borohydride. The resulting 3-aminopyridine is then benzylated using benzyl chloride and potassium carbonate to yield N-benzyl-3-aminopyridine. Finally, N-benzyl-3-aminopyridine is reacted with dimethylcarbamoyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
N-benzyl-N,6-dimethylpyridine-3-carboxamide has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and dopamine receptors. This compound has also been studied for its potential anticancer and antitumor properties.
Propiedades
IUPAC Name |
N-benzyl-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-8-9-14(10-16-12)15(18)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQFZWMPIMDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)

![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)



![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)

![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
